![molecular formula C16H16N2O3 B2927688 (E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide CAS No. 92966-78-4](/img/structure/B2927688.png)
(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide
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Description
(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide, also known as HPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPTA is a hydrazone derivative that has a unique chemical structure consisting of a hydrazide group, an aromatic ring, and a p-tolyloxy group. The purpose of
Scientific Research Applications
Antibacterial Applications
This compound has shown potential in the field of antibacterial drug discovery. It has been synthesized and characterized for its antimicrobial activity against various microorganisms . The compound exhibited significant activity against all tested microbes except for Candida albicans, indicating its potential as a selective antibacterial agent.
Computational Chemistry
In silico studies, including density functional theory (DFT) calculations and molecular docking simulations, have been conducted to understand the binding affinity of this compound . These studies are crucial for predicting the behavior of the compound in biological systems and for designing drugs with higher efficacy.
Spectro-analytical Studies
The structural properties of the compound have been investigated using various spectro-analytical techniques, such as ultraviolet-visible spectroscopy, FT-IR, NMR, and GC-MS . These studies are essential for confirming the purity and structure of synthesized compounds before they are used in further applications.
Drug Design and Development
The compound’s ability to dock with high affinity against bacterial proteins makes it a candidate for further development into antibacterial drugs . Its structural properties can be modified to enhance its efficacy and reduce potential side effects.
properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-6-8-14(9-7-12)21-11-16(20)18-17-10-13-4-2-3-5-15(13)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTWEUHJYBYXIM-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide |
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